N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide
Description
N-(3-(Trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a heterocyclic carboxamide featuring a fused pyrazolo-pyrazine core substituted with a trifluoromethylphenyl group. This article compares its structural and functional attributes with analogous compounds reported in recent literature.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)11-3-1-4-12(9-11)21-16(25)23-7-8-24-15(10-23)13-5-2-6-14(13)22-24/h1,3-4,9H,2,5-8,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBZRUXVHSVAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria. They prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Mode of Action
The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms. Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function.
Biochemical Pathways
It can be inferred that the compound interferes with the pathways involved in the growth and biofilm formation of antibiotic-resistant gram-positive bacteria.
Result of Action
The compound’s action results in the effective inhibition of growth and prevention of biofilm development in antibiotic-resistant Gram-positive bacteria. These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin.
Biological Activity
N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide (CAS Number: 2034604-60-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anticancer properties and other pharmacological activities.
- Molecular Formula : CHFNO
- Molecular Weight : 350.34 g/mol
- Structure : The compound features a cyclopenta-pyrazole core with a trifluoromethyl phenyl substituent, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer research. The following sections summarize key findings regarding its anticancer properties and other relevant activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies :
- Mechanism of Action :
Other Biological Activities
In addition to anticancer properties, compounds related to this compound have been evaluated for various other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against bacterial strains. The presence of the trifluoromethyl group has been associated with enhanced activity due to increased lipophilicity and electronic effects .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H16F3N3O
- Molecular Weight : 363.4 g/mol
- Chemical Structure : The compound features a cyclopentapyrazole core with a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity.
Physical Properties
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Neurokinin-3 Receptor Antagonism
The compound has been investigated for its role as a selective antagonist of the neurokinin-3 receptor (NK-3). NK-3 antagonists are promising candidates for treating various neuropsychiatric disorders, including depression and anxiety. The unique structure of this compound may provide enhanced selectivity and efficacy compared to existing NK-3 antagonists .
Anti-inflammatory Properties
Compounds containing pyrazole rings have been reported to possess anti-inflammatory effects. The incorporation of the trifluoromethyl group may further augment these properties by improving metabolic stability and bioavailability .
Polymer Chemistry
The trifluoromethyl group is known to impart unique properties to polymers, such as increased thermal stability and chemical resistance. Research on similar compounds suggests potential applications in developing advanced materials for coatings and membranes .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functionalized materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor the material's characteristics for applications in sensors or electronic devices .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing related pyrazole derivatives demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into the structure-activity relationship .
Case Study 2: Neurokinin Receptor Studies
Research on neurokinin receptor antagonists highlighted the importance of structural modifications in enhancing receptor selectivity and binding affinity. The incorporation of a trifluoromethyl group was found to significantly increase the potency of certain derivatives against the NK-3 receptor .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure : Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine fused ring system.
- Substituents : A 3-(trifluoromethyl)phenyl carboxamide group.
Analogous Compounds
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) Core Structure: Tetrahydroimidazo[1,2-a]pyridine. Substituents: Nitrophenyl, cyano, and ester groups. Comparison: Shares a tetrahydro-heterocyclic core but lacks the pyrazolo-pyrazine system. The trifluoromethyl group in the target compound may enhance lipophilicity compared to the nitro group in 1l .
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-yl}Carbonyl)Cyclopentyl]Tetrahydro-2H-Pyran-4-Amine
- Core Structure : Cyclopentyl-piperazine hybrid.
- Substituents : Trifluoromethylphenyl and pyran-4-amine groups.
- Comparison : Both compounds incorporate trifluoromethylphenyl groups, but the cyclopentane-piperazine scaffold differs significantly from the pyrazolo-pyrazine core .
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d) Core Structure: Similar to 1l but with a benzyl substituent. Comparison: The absence of a carboxamide group in 2d contrasts with the target compound’s amide functionality .
Physicochemical Properties
While data for the target compound are unavailable, analogs provide insights:
The trifluoromethyl group in the target compound is expected to enhance metabolic stability and lipophilicity compared to nitro or ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
